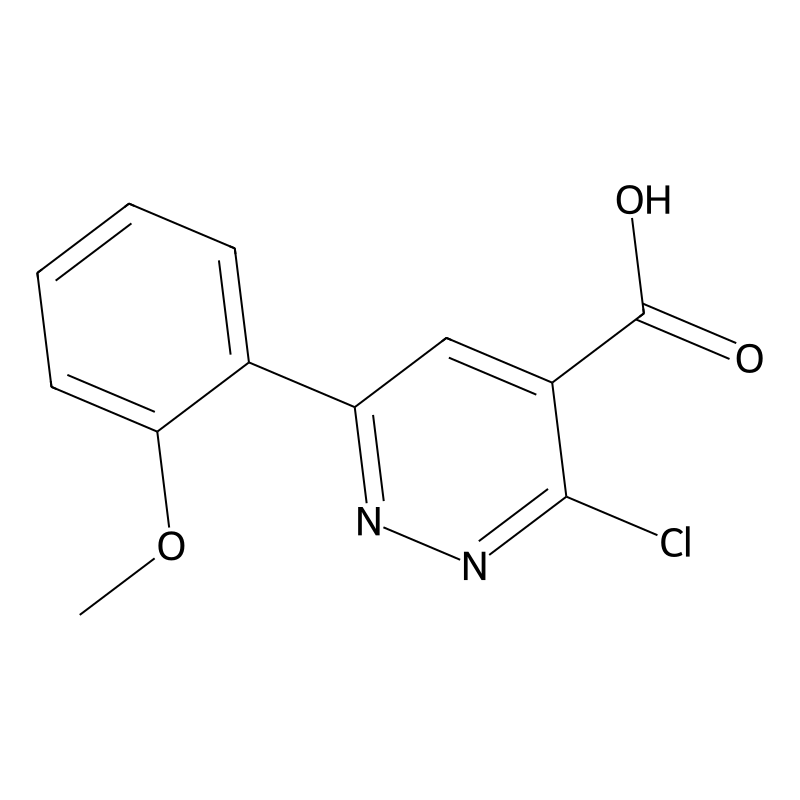

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Minaprine

Field: Organic Chemistry

Application Summary: This compound was used during the synthesis of minaprine.

Method of Application: It was lithiated using lithium 2,2,6,6-tetramethylpiperidide.

Preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 264.66 g/mol. This compound features a pyridazine ring that is substituted at the 3-position with a chlorine atom and at the 6-position with a 2-methoxyphenyl group. The presence of the methoxy group enhances its electronic properties, potentially influencing its reactivity and biological interactions.

- Oxidation: This can lead to the formation of carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can produce alcohols or amines using hydrogen gas in the presence of metal catalysts or reducing agents such as lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitution can occur with nucleophiles like amines or alcohols, leading to substituted pyridazine derivatives.

These reactions are facilitated under specific conditions that optimize yield and selectivity.

Research indicates that 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid may have significant biological activity. It has been studied for its potential as a p38 mitogen-activated protein kinase inhibitor, which could be beneficial in treating autoimmune and inflammatory diseases. Additionally, its unique structure allows it to serve as a probe in biochemical assays to study enzyme inhibition and cellular processes.

The synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Cyclization: A suitable pyridazine derivative is reacted with a chlorinating agent to introduce the chloro group at the desired position.

- Suzuki-Miyaura Cross-Coupling: This method involves coupling a pyridazine derivative with a boronic acid under palladium-catalyzed conditions, often requiring specific bases and solvents for optimal reaction efficiency.

In industrial settings, continuous flow chemistry and automated synthesis platforms may be employed to enhance scalability and yield.

3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid has diverse applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of potential therapeutic agents.

- Agrochemicals: The compound can be utilized in developing new agricultural chemicals.

- Dyes and Pigments: Its unique structure allows for applications in producing dyes and pigments.

Studies on the interactions of 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid with biological targets are essential for understanding its mechanism of action. It is hypothesized that this compound may bind to specific receptors or enzymes, leading to biological responses that warrant further investigation through detailed biochemical studies.

Several compounds share structural similarities with 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | Chlorine at 3-position, methoxy at 3-position | Different electronic properties due to methoxy position |

| 3-Chloro-6-(4-hydroxyphenyl)pyridazine-4-carboxylic acid | Hydroxy group instead of methoxy | Hydroxy group may alter solubility and reactivity |

| 3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid | Chlorine at both positions | Increased halogen content may enhance reactivity |

The uniqueness of 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid lies in its specific substitution pattern, particularly the methoxy group at the 2-position on the phenyl ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.